(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid
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Overview
Description
(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid is an organic compound characterized by the presence of a butanedioic acid backbone with a 3,4-dimethoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines, alcohols.
Scientific Research Applications
(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(3,4-dimethoxyphenyl)methylidene]propanoic acid
- (2E)-2-[(3,4-dimethoxyphenyl)methylidene]pentanedioic acid
Uniqueness
(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a butanedioic acid backbone with a 3,4-dimethoxyphenyl group sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
Properties
CAS No. |
5507-27-7 |
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Molecular Formula |
C13H14O6 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid |
InChI |
InChI=1S/C13H14O6/c1-18-10-4-3-8(6-11(10)19-2)5-9(13(16)17)7-12(14)15/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17)/b9-5+ |
InChI Key |
DHXGJHKEDPHPAR-WEVVVXLNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\CC(=O)O)/C(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(CC(=O)O)C(=O)O)OC |
Origin of Product |
United States |
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